Triethoxysilylbutyraldehyde

Vue d'ensemble

Description

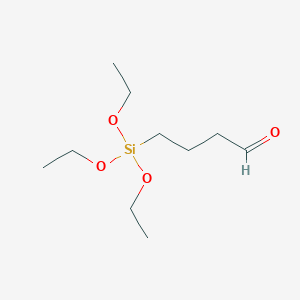

Triethoxysilylbutyraldehyde is an organosilicon compound with the molecular formula C10H22O4Si. It is an aldehyde-functionalized silane, which means it contains both aldehyde and silane groups. This compound is known for its ability to form covalent bonds with both organic and inorganic materials, making it a valuable reagent in various scientific and industrial applications .

Mécanisme D'action

Target of Action

Triethoxysilylbutyraldehyde (TESB) is primarily used in the field of biochemistry as a reagent for enzyme immobilization . Its primary targets are enzymes, particularly proteolytic enzymes like chymotrypsin (CT), which are used in peptide mapping .

Mode of Action

TESB interacts with its targets (enzymes) by facilitating their immobilization . This immobilization process enhances the efficiency of enzymatic digestion, which is crucial in peptide mapping . The immobilization of enzymes reduces auto-proteolysis, allowing for high enzyme-to-substrate ratios .

Biochemical Pathways

It’s known that tesb plays a role in the digestion of proteins with proteolytic enzymes, which expedite the analysis of peptide mapping .

Result of Action

The application of TESB in enzyme immobilization has the potential to facilitate a greater degree of enzymatic digestion with higher sequence coverage than traditional immobilization or crosslinking reagents for bottom-up proteomics . For instance, it was found that an immobilized enzyme microreactor (IMER) utilizing TESB had a sequence coverage of 29% from MS analysis .

Action Environment

The action of TESB is influenced by various environmental factors. For instance, the immobilization process is typically carried out in alcohol or ether solvents .

Analyse Biochimique

Biochemical Properties

Triethoxysilylbutyraldehyde plays a significant role in biochemical reactions, particularly in the immobilization of enzymes. It has been used to fabricate immobilized enzyme microreactors for peptide mapping . The compound interacts with enzymes such as chymotrypsin, facilitating the digestion of proteins like bovine serum albumin . The aldehyde functional group in this compound allows it to form covalent bonds with primary amines in proteins, leading to stable enzyme immobilization .

Cellular Effects

This compound influences various cellular processes, including enzyme activity and protein digestion. It has been shown to enhance the efficiency of proteolytic enzymes, leading to improved peptide mapping . Additionally, this compound’s ability to form covalent bonds with proteins may impact cellular metabolism by altering enzyme activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent bonding interactions with biomolecules. The aldehyde group in the compound reacts with primary amines in proteins, forming stable Schiff bases . This interaction can lead to enzyme immobilization, which enhances the stability and activity of the enzymes . This compound may also influence gene expression by modifying the activity of transcription factors through covalent bonding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that immobilized enzymes using this compound maintain their activity over extended periods, indicating the compound’s stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may be beneficial for enzyme immobilization and protein digestion . Studies have shown that the optimal dosage of this compound for enzyme immobilization is critical for achieving the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein digestion and enzyme activity . The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Its role in enzyme immobilization can enhance the efficiency of metabolic reactions by stabilizing enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form covalent bonds with proteins may affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical applications .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on enzyme activity and protein digestion .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Triethoxysilylbutyraldehyde can be synthesized through the reaction of butyraldehyde with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the aldehyde group of butyraldehyde reacting with the silane group of triethoxysilane to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated systems to ensure precise control over reaction conditions. This includes maintaining optimal temperatures, pressures, and reactant concentrations to maximize yield and purity .

Analyse Des Réactions Chimiques

Types of Reactions

Triethoxysilylbutyraldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The aldehyde group can be reduced to form primary alcohols.

Substitution: The ethoxy groups can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild acidic or basic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Primary alcohols.

Substitution: Various substituted silanes depending on the nucleophile used.

Applications De Recherche Scientifique

Triethoxysilylbutyraldehyde has a wide range of applications in scientific research, including:

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetraethoxysilane: Another silane compound used in the synthesis of silica-based materials.

Triethoxysilylundecanal: A longer-chain aldehyde-functionalized silane with similar properties.

Uniqueness

Triethoxysilylbutyraldehyde is unique due to its combination of aldehyde and silane functionalities, which allows it to form covalent bonds with both organic and inorganic substrates. This dual functionality makes it particularly valuable in applications requiring strong and stable bonding between different types of materials .

Propriétés

IUPAC Name |

4-triethoxysilylbutanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O4Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h9H,4-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUNDWZCDAOTGDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCC=O)(OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O4Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917773-12-7, 88276-92-0 | |

| Record name | Triethoxysilylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Triethoxysilylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Triethoxysilylbutyraldehyde function in the development of biosensors?

A: this compound (TESB) plays a crucial role in immobilizing biomolecules onto surfaces for biosensing applications. For instance, in liquid crystal (LC) biosensors, TESB is used in conjunction with N,N-dimethyl-n-octadecyl-3-aminopropyltrimethoxysilylchloride (DMOAP) to create a self-assembled layer on glass slides [, ]. This layer serves as an anchor for amine-functionalized aptamers, which are single-stranded DNA or RNA molecules that can bind to specific target molecules. When TESB reacts with the amine groups on the aptamers, it forms a covalent bond, securely attaching them to the surface. This immobilization strategy allows for the creation of highly specific and sensitive biosensors.

Q2: Can you provide an example of how this compound contributes to the detection mechanism in a specific biosensor?

A: In the detection of sulfadimethoxine (SDM), an antibiotic, TESB facilitates the immobilization of SDM-specific aptamers onto the sensor surface []. The immobilized aptamers capture SDM from the sample, causing a conformational change in the aptamer structure. This change disrupts the ordered arrangement of liquid crystals layered above, leading to a shift from a dark to a bright optical appearance under polarized light. This visible change allows for the detection of SDM, with the intensity of the brightness correlating to the concentration of SDM present.

Q3: Beyond biosensors, what other applications utilize the reactivity of this compound?

A: this compound demonstrates versatility in material science, particularly in the synthesis of hybrid aerogels []. It can act as a crosslinker between tannin, a natural polyphenol, and silica precursors like tetrakis(2-hydroxyethyl)orthosilicate (EGMS). The aldehyde group of TESB reacts with hydroxyl groups present in both tannin and EGMS, forming covalent bonds that bridge these components. This crosslinking leads to the formation of porous tannin-silica hybrid aerogels with high surface area and stability. The properties of these aerogels can be tuned by adjusting the amount of TESB used, showcasing its potential in tailoring materials for specific applications.

Q4: Are there any examples of this compound being used for enzyme immobilization?

A: Yes, TESB shows promise as a novel reagent for enzyme immobilization, specifically in the creation of immobilized enzyme microreactors (IMERs) []. Research indicates that TESB can successfully immobilize chymotrypsin within these microreactors. This immobilization strategy, when compared to traditional methods using formaldehyde, resulted in a higher sequence coverage during peptide mapping analysis of bovine serum albumin. This finding suggests that TESB could facilitate a more efficient enzymatic digestion process, highlighting its potential in proteomics research.

Q5: Are there any safety concerns associated with this compound?

A5: While specific safety data on this compound might be limited, it's essential to handle this compound with caution as it is a reactive chemical. Always refer to the Safety Data Sheet (SDS) for comprehensive safety information and handling instructions. General laboratory safety practices, including wearing appropriate personal protective equipment (gloves, goggles, lab coat), working in a well-ventilated area, and avoiding contact with skin and eyes, should always be followed.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Bromophenyl)ethoxy]acetic acid](/img/structure/B3167126.png)

![N-[4-(Cyclohexanecarbonyl-amino)-2,5-dimethoxy-phenyl]-succinamic acid](/img/structure/B3167150.png)

![2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine](/img/structure/B3167159.png)

![4-Chloro-5-(trifluoromethyl)thieno[2,3-d]pyrimidine](/img/structure/B3167182.png)